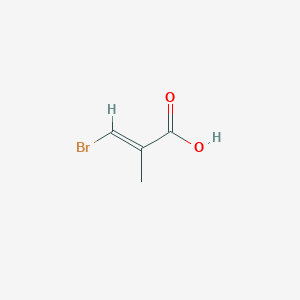

(2E)-3-bromo-2-methylacrylic acid

Description

Significance of Alpha,Beta-Unsaturated Carboxylic Acids in Modern Organic Chemistry

Alpha,beta-unsaturated carboxylic acids and their derivatives are cornerstone motifs in organic chemistry, valued for their widespread presence in bioactive natural products and their utility as synthetic intermediates. chemistryviews.org This class of compounds possesses a conjugated system, where a carbon-carbon double bond is linked to a carbonyl group, leading to a unique electronic distribution that dictates their reactivity. wikipedia.orgrsc.org

Their primary significance lies in their ability to act as electrophiles in several key reactions. rsc.org They are classic Michael acceptors, susceptible to conjugate addition by a wide range of nucleophiles at the β-carbon. wikipedia.org This reactivity pattern, known as vinylogous reactivity, is fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Furthermore, the alkene component can participate as a dienophile in Diels-Alder reactions, providing a powerful route to cyclic systems. wikipedia.org The dual functionality of the alkene and the carboxylic acid allows for a rich variety of subsequent chemical modifications, making them invaluable precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers like polyacrylates. wikipedia.orgmt.com

Strategic Role of Halogenation in Modulating Chemical Reactivity and Selectivity

Halogenation, the process of introducing halogen atoms into a molecule, is a foundational strategy in organic synthesis for profoundly altering the properties and reactivity of a compound. jk-sci.comwikipedia.org The introduction of a halogen, such as bromine, serves two primary purposes: it can impart new properties to the final molecule or create a versatile intermediate for further chemical transformations. jk-sci.com

The electronegativity of the halogen atom is a key driver for these reactions. mt.commt.com In the case of (2E)-3-bromo-2-methylacrylic acid, the bromine atom exerts a strong electron-withdrawing inductive effect, which influences the electron density across the entire molecule. This electronic perturbation enhances the electrophilic character of the β-carbon, making it even more susceptible to nucleophilic attack compared to its non-halogenated counterpart.

Crucially, the carbon-bromine bond serves as a "reactive handle." Organobromides are highly valuable intermediates, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. mt.comrsc.org The C-Br bond can readily participate in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the facile construction of new carbon-carbon bonds—a central goal in the synthesis of complex molecules. rsc.orgbrynmawr.eduresearchgate.net This ability to function as a leaving group in such a versatile and controllable manner is a testament to the strategic power of halogenation. mt.comnumberanalytics.com

Positioning of this compound as a Versatile Synthetic Building Block

This compound leverages the combined reactivity of its core functional groups. The "E" stereochemistry of the double bond, along with the methyl group at the α-position and the bromo-substituent at the β-position, provides a specific and predictable platform for synthetic chemists.

While detailed reaction data for this specific molecule is dispersed across specialized literature, its structural motifs point to its utility in several key synthetic operations. It is a prime candidate for palladium-catalyzed cross-coupling reactions, where the vinyl bromide moiety can be coupled with a variety of organometallic reagents (e.g., boronic acids in Suzuki coupling) to introduce diverse substituents at the β-position. rsc.orgresearchgate.net The carboxylic acid group can be converted into esters, amides, or other derivatives, while the double bond remains available for addition reactions or can be reduced if desired.

This trifunctional nature allows for sequential and orthogonal reaction strategies. For example, one could first perform a cross-coupling reaction at the C-Br bond, then modify the carboxylic acid, and finally, perform a reaction at the double bond, all in a controlled sequence to build molecular complexity. Its utility is particularly noted in the synthesis of heterocyclic compounds and as an intermediate in the creation of more complex molecules, such as the drug Captopril, where related methacrylic acid derivatives are key precursors. google.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅BrO₂ | sigmaaldrich.com |

| CAS Number | 89123-63-7 | sigmaaldrich.com |

Illustrative Synthetic Transformations

| Reaction Type | Reagent Class | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | C-C | Substituted Cinnamic Acid Derivatives |

| Heck Coupling | Alkenes | C-C | Substituted Dienoic Acids |

| Sonogashira Coupling | Terminal Alkynes | C-C | Ene-ynoic Acids |

| Esterification | Alcohols | C-O | Alkyl (2E)-3-bromo-2-methylacrylates |

| Amidation | Amines | C-N | (2E)-3-bromo-2-methylacrylamides |

Overview of Research Trajectories for Halogenated Alkenoic Acids

Research involving halogenated alkenoic acids is advancing along several key trajectories. A major focus is the development of novel and more efficient catalytic systems for their cross-coupling reactions. doi.org This includes creating catalysts that are more robust, operate under milder conditions, and tolerate a wider range of functional groups.

Another significant trend is the application of these building blocks in the total synthesis of complex natural products and pharmaceuticals. researchgate.net The ability to install a halogen and then use it as a linchpin for building larger structures is a powerful tool for synthetic chemists. The strategic placement of halogens can influence not only synthetic routes but also the biological activity of the final molecule, sometimes leading to enhanced binding affinity at protein targets through halogen bonding. researchgate.net

Furthermore, the unique properties of halogenated compounds are being explored in materials science. researchgate.net For instance, halogenated alkenes can be used as monomers to create polymers with specific properties, such as flame retardancy or altered electronic characteristics. The ongoing exploration of green chemistry principles is also influencing this field, with researchers seeking to develop synthetic methods that are more environmentally benign, for example, by using water as a solvent or reducing the use of hazardous reagents. researchgate.net

A Comprehensive Analysis of Synthetic Routes for this compound

The synthesis of this compound, a valuable building block in organic chemistry, is achievable through a variety of strategic methodologies. This article explores the key synthetic pathways, focusing on the stereoselective construction of its carbon backbone and the crucial halogenation and functionalization steps of its precursors.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-bromo-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWIAWDCLANFSS-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Br)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2e 3 Bromo 2 Methylacrylic Acid

Electrophilic Additions to the Carbon-Carbon Double Bond

The electron-rich double bond in (2E)-3-bromo-2-methylacrylic acid is susceptible to attack by electrophiles. libretexts.org This reactivity is a cornerstone of its chemical behavior, allowing for the introduction of a variety of functional groups across the double bond.

Halogenation (e.g., Dibromination)

The addition of halogens, such as bromine (Br₂), across the double bond of an alkene is a classic electrophilic addition reaction. In the case of this compound, this reaction would lead to the formation of a di- and tri-bromo substituted propanoic acid derivative.

A related reaction is the dibromination of methacrylic acid, which proceeds by adding bromine to an aqueous solution of methacrylic acid. google.com This process typically occurs at elevated temperatures (50-100 °C) and results in the formation of 2,3-dibromo-2-methylpropanoic acid. google.com The molar ratio of methacrylic acid to bromine can influence the reaction, with ratios of 1:1 to 1:3 being common. google.com

| Reactant | Reagent | Product | Reaction Conditions |

| Methacrylic acid | Bromine (Br₂) | 2,3-dibromo-2-methylpropanoic acid | Aqueous solution, 50-100 °C, 1-5 hours |

Hydrohalogenation and Hydration Reactions

The addition of hydrogen halides (HX) or water (in a hydration reaction) to the double bond of this compound is another example of electrophilic addition. These reactions typically proceed via a carbocation intermediate, with the initial protonation of the double bond being the rate-determining step. libretexts.org The regioselectivity of these additions is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom that already has more hydrogen atoms. However, the presence of the electron-withdrawing carboxylic acid and bromine atom can influence the stability of the intermediate carbocation and thus the regiochemical outcome.

Hydration reactions, the addition of water across the double bond, can be catalyzed by enzymes. For instance, trans-3-chloroacrylic acid dehalogenase (CaaD) has been shown to catalyze the hydration of similar compounds. nih.gov

Epoxidation and Dihydroxylation Reactions

The carbon-carbon double bond can be converted into an epoxide, a three-membered ring containing an oxygen atom. khanacademy.org This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The resulting epoxide is a valuable synthetic intermediate that can be opened under acidic or basic conditions to yield a variety of functionalized products.

Subsequent hydrolysis of the epoxide, often under acidic conditions, results in the formation of a diol (a compound with two hydroxyl groups), in a process known as anti-dihydroxylation. libretexts.org This is because the ring-opening occurs via backside attack of a nucleophile (water) on the protonated epoxide. youtube.comlibretexts.org

Alternatively, syn-dihydroxylation, the addition of two hydroxyl groups to the same side of the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). youtube.comlibretexts.org These reactions proceed through a cyclic intermediate. libretexts.org

| Reaction | Reagent(s) | Product Stereochemistry |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide |

| Anti-dihydroxylation | 1. Peroxy acid 2. H₃O⁺ | trans-diol |

| Syn-dihydroxylation | OsO₄ or KMnO₄ | cis-diol |

Nucleophilic Reactivity and Substitution

In addition to the electrophilic nature of its double bond, this compound also possesses sites susceptible to nucleophilic attack. This dual reactivity enhances its synthetic utility.

Conjugate Additions (e.g., Michael Reactions)

This compound is an α,β-unsaturated carbonyl compound, making it a Michael acceptor. wikipedia.orgorganic-chemistry.org In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system in a conjugate addition. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org

The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to give the final product. masterorganicchemistry.com A wide range of nucleophiles can act as Michael donors, including enolates, amines, and thiols. wikipedia.orgchemistrysteps.com

The strength of the nucleophile can determine whether a 1,2-addition (direct attack at the carbonyl carbon) or a 1,4-addition (conjugate addition) occurs. libretexts.org Weaker nucleophiles generally favor the 1,4-addition pathway characteristic of the Michael reaction. chemistrysteps.com

Nucleophilic Displacement of the Bromine Atom

The bromine atom attached to the double bond is a potential leaving group and can be displaced by a nucleophile. pressbooks.pub This nucleophilic substitution reaction provides a route to introduce a variety of other functional groups at this position. The reactivity of the C-Br bond towards substitution will be influenced by the electronic effects of the adjacent methyl and carboxylic acid groups.

Reactions at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid functional group in this compound is a key site for chemical modification, primarily through esterification and amidation reactions. These transformations are fundamental in altering the compound's physical properties and in preparing it for further synthetic applications, such as polymerization or incorporation into more complex molecular frameworks.

Esterification: The conversion of this compound to its corresponding esters is a standard and efficient process, typically achieved under acidic conditions. While specific kinetic studies on this exact molecule are not extensively documented, the principles of esterification for structurally related compounds like methacrylic acid are well-established and applicable. The reaction generally involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The existence of various esters, like methyl (2E)-3-bromo-2-methylacrylate and ethyl (2E)-3-bromo-2-methylacrylate, confirms the viability of this transformation. organic-chemistry.orgmasterorganicchemistry.com The general scheme for such a reaction is presented below.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding (2E)-3-bromo-2-methylacrylate ester |

Amidation: The formation of amides from this compound involves its reaction with ammonia (B1221849) or primary/secondary amines. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents, to facilitate the nucleophilic attack by the amine. The resulting amides are valuable building blocks in organic synthesis. While specific examples detailing the amidation of this compound are not prevalent in the literature, the formation of related structures like 2-bromo-3-ethylpent-2-en-1-amine from similar precursors suggests that the synthesis of N-substituted (2E)-3-bromo-2-methylacrylamides is a feasible synthetic route. nih.gov

Radical Reactions of this compound

The presence of both a carbon-bromine bond and an electron-deficient alkene makes this compound a versatile substrate for radical reactions. These transformations can proceed via cyclization pathways or through intermolecular addition reactions.

Radical Cyclizations

Intramolecular radical cyclizations are powerful methods for constructing cyclic compounds. rsc.org For a derivative of this compound to undergo such a reaction, a radical would typically be generated elsewhere in the molecule, which could then add to the double bond. A more direct pathway involves the homolytic cleavage of the C-Br bond to generate a vinylic radical, which could then cyclize onto a suitably positioned radical acceptor within the same molecule. While specific examples utilizing this compound itself in radical cyclizations are scarce, metal-mediated radical cyclizations, using reagents like manganese(III) acetate, are known to be effective for a wide range of unsaturated substrates. thieme-connect.de These reactions often proceed under mild conditions, making them suitable for complex molecule synthesis. thieme-connect.de

Homolytic Cleavage and Addition Reactions

The carbon-bromine bond in this compound can undergo homolytic cleavage, a process where the two electrons of the covalent bond are distributed equally between the two separating fragments, to form a bromine radical and a vinylic radical. chemistrysteps.comunacademy.comyoutube.com This cleavage typically requires energy input in the form of heat or light. pressbooks.pub The resulting radicals are highly reactive intermediates. unacademy.com

A significant application of this reactivity is in atom transfer radical polymerization (ATRP) and atom transfer radical addition (ATRA) reactions. In these processes, a transition metal catalyst (often copper-based) facilitates the reversible homolytic cleavage of a C-Br bond in an initiator. chemrestech.comnsf.gov The generated radical can then add across the double bond of a monomer like an acrylate (B77674) or methacrylate (B99206). nsf.govresearchgate.net Although studies often focus on the polymerization of the acrylate/methacrylate monomers, the principles are directly applicable to the reactivity of this compound. The electron-withdrawing nature of the carboxylic acid and the bromine atom polarizes the double bond, making it susceptible to radical attack. The C-Br bond itself can act as a radical source or a site for radical addition, making it a key component in controlled radical polymerization processes. nsf.govpolymersource.ca

| Reaction Type | Key Features | Potential Products |

| Atom Transfer Radical Addition (ATRA) | Copper-catalyzed; C-Br bond cleavage | Functionalized adducts |

| Atom Transfer Radical Polymerization (ATRP) | Controlled polymerization; Forms polymers with defined architecture | Well-defined polymers |

Pericyclic Transformations

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of modern synthetic chemistry. This compound, with its activated double bond, is a competent participant in several types of pericyclic transformations.

Diels-Alder Cycloadditions as a Building Block

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this context, this compound or its esters can function as the dienophile (the 2π component). The electron-withdrawing carboxylic acid (or ester) and bromine atom activate the double bond, making it more reactive towards electron-rich dienes. The presence of the α-methyl group can influence the stereoselectivity of the reaction, often favoring the formation of exo products over endo products, a deviation from the typical Alder-Stein rule. nih.gov This selectivity is attributed to steric interactions in the transition state. nih.gov The regioselectivity of the reaction is also a key consideration when using unsymmetrical dienes, with "ortho" and "para" products generally being favored over "meta" isomers. masterorganicchemistry.com The stereochemistry of the dienophile is retained in the product, meaning a trans dienophile will lead to a trans-substituted cyclohexene (B86901) ring. masterorganicchemistry.com

1,3-Dipolar Cycloadditions

In 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile (the alkene component) to form a five-membered heterocyclic ring. This compound is an excellent dipolarophile due to its electron-deficient nature. It can react with a variety of 1,3-dipoles, including nitrones and nitrile oxides.

Reactions with Nitrones: The cycloaddition of a nitrone with an alkene yields an isoxazolidine. wikipedia.org These reactions are stereospecific with respect to the alkene, and the regioselectivity is controlled by frontier molecular orbital interactions. wikipedia.org For an electron-poor alkene like this compound, the reaction is typically dominated by the interaction between the HOMO of the nitrone and the LUMO of the dipolarophile. wikipedia.org Chiral Lewis acids can be employed to induce enantioselectivity in these cycloadditions. organic-chemistry.org

Reactions with Nitrile Oxides: Nitrile oxides react with alkenes to produce isoxazolines. researchgate.net These reactions are often highly regioselective and can be performed without a catalyst. maynoothuniversity.iecore.ac.uk The cycloaddition provides a direct route to highly functionalized five-membered heterocycles, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. rsc.orgnih.govsci-rad.com

| 1,3-Dipole | Dipolarophile | Product |

| Nitrone | This compound | Substituted Isoxazolidine |

| Nitrile Oxide | This compound | Substituted Isoxazoline |

Rearrangements and Other Molecular Rearrangements

The study of molecular rearrangements in derivatives of acrylic acid is a significant area of organic chemistry, offering pathways to diverse molecular architectures. In the context of this compound, while specific literature detailing its rearrangement reactions is not extensively available, plausible transformations can be inferred from the known reactivity of analogous α,β-unsaturated carboxylic acids and related vinyl halides.

One of the primary rearrangement possibilities for α,β-unsaturated carboxylic acids involves the migration of the carbon-carbon double bond. In the presence of a strong base, an equilibrium can be established between an α,β-unsaturated carboxylate and its β,γ-unsaturated isomer. libretexts.org For this compound, treatment with a strong, non-nucleophilic base could potentially lead to the formation of 3-bromo-2-methylenebutanoic acid. This isomerization would proceed through a tautomeric-like shift of the double bond.

While the Favorskii rearrangement is a well-documented reaction for α-halo ketones, leading to carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate, its direct applicability to α,β-unsaturated carboxylic acids like this compound is not established. wikipedia.org The electronic and structural differences between these systems make a direct analogy challenging.

Other potential, though less documented, rearrangements could be envisaged under specific reaction conditions. For instance, thermal or photochemical stimuli might induce intramolecular cyclizations or rearrangements, although such transformations would be highly dependent on the specific conditions and the presence of other reagents. Given the lack of specific studies on this compound, these remain theoretical possibilities that warrant further investigation.

The following table summarizes a potential rearrangement of this compound based on the known reactivity of similar compounds.

| Reactant | Potential Rearrangement Product | Reaction Conditions | Notes |

| This compound | 3-bromo-2-methylenebutanoic acid | Strong, non-nucleophilic base | This is a plausible isomerization based on the known behavior of α,β-unsaturated carboxylic acids in the presence of strong bases. libretexts.org |

It is important to reiterate that the field of molecular rearrangements for this compound is not extensively explored in the current body of scientific literature. The transformations discussed represent chemically reasonable pathways based on the fundamental principles of organic reactivity and the behavior of structurally related molecules. Further experimental work is necessary to fully elucidate the rearrangement chemistry of this compound.

Spectroscopic and Structural Elucidation Studies of 2e 3 Bromo 2 Methylacrylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

¹H NMR Spectroscopy

In the ¹H NMR spectrum of (2E)-3-bromo-2-methylacrylic acid, three distinct signals are expected: one for the vinyl proton, one for the methyl protons, and one for the carboxylic acid proton.

Vinyl Proton (-CH=): The chemical shift of the vinyl proton is influenced by both the bromine atom and the carboxylic acid group. Due to the trans relationship with the carboxylic acid group and the presence of the electronegative bromine atom on the same carbon, this proton is expected to appear as a singlet (or a very narrow quartet due to long-range coupling with the methyl group) in the downfield region, likely between 7.5 and 8.0 ppm.

Methyl Protons (-CH₃): The methyl group protons, being attached to the double bond, will also exhibit a downfield shift compared to a saturated methyl group. This signal is expected to appear as a singlet (or a narrow doublet from long-range coupling) around 2.0-2.5 ppm.

Carboxylic Acid Proton (-COOH): The carboxylic acid proton is typically broad and appears at a very downfield chemical shift, generally above 10 ppm, and its exact position is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Four distinct signals are anticipated for this compound.

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to resonate in the range of 165-175 ppm.

Olefinic Carbons (-C(CH₃)= and =C(Br)H): The carbon atom bearing the methyl group (C2) would likely appear around 130-140 ppm. The carbon atom bonded to the bromine (C3) is expected to be more shielded due to the "heavy atom effect" of bromine and may appear in the range of 115-125 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is expected in the upfield region, typically between 15 and 25 ppm.

For comparison, the related compound, methacrylic acid, shows ¹³C NMR shifts at approximately 171 ppm (COO), 133 ppm (-CH), 127 ppm (=CH₂), and 17 ppm (-CH₃). ucl.ac.uk The substitution of a hydrogen with a bromine atom at the C3 position would significantly alter the chemical shifts of the olefinic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -COOH | 10.0 - 13.0 | Broad Singlet |

| ¹H | =CHBr | 7.5 - 8.0 | Singlet |

| ¹H | -CH₃ | 2.0 - 2.5 | Singlet |

| ¹³C | -COOH | 165 - 175 | Singlet |

| ¹³C | -C(CH₃)= | 130 - 140 | Singlet |

| ¹³C | =CHBr | 115 - 125 | Singlet |

| ¹³C | -CH₃ | 15 - 25 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing the vibrations of its bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A very broad band from the carboxylic acid O-H group, typically in the region of 2500-3300 cm⁻¹.

C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹. The conjugation with the C=C double bond slightly lowers this frequency.

C=C Stretch: An absorption for the carbon-carbon double bond, which is expected to be in the range of 1620-1640 cm⁻¹.

C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-600 cm⁻¹, is characteristic of the C-Br bond. docbrown.info

C-H Bends: Various C-H bending vibrations for the vinyl and methyl groups will appear in the fingerprint region (below 1500 cm⁻¹).

For comparison, the IR spectrum of methacrylic acid shows a strong carbonyl peak around 1700 cm⁻¹ and a C=C stretch around 1635 cm⁻¹. nist.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being more polarizable, should give a strong signal in the Raman spectrum, likely in the 1620-1640 cm⁻¹ region. The C-Br stretch would also be Raman active.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on analysis of similar structures.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| -COOH | O-H Stretch | 2500 - 3300 | Weak | Broad, Strong |

| -COOH | C=O Stretch | 1680 - 1710 | Medium | Strong |

| C=C | C=C Stretch | 1620 - 1640 | Strong | Medium |

| C-Br | C-Br Stretch | 500 - 600 | Strong | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. The molecular formula for this compound is C₄H₅BrO₂.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion [M]⁺ and for any bromine-containing fragments. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance ratio. docbrown.info This results in an M+2 peak that is nearly equal in intensity to the molecular ion peak.

The expected molecular ion peaks for this compound would be at m/z values corresponding to [C₄H₅⁷⁹BrO₂]⁺ and [C₄H₅⁸¹BrO₂]⁺.

Fragmentation Pathway

The fragmentation of this compound under electron ionization would likely proceed through several pathways:

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺. This is a common fragmentation pathway for bromoalkanes. docbrown.info

Loss of COOH: Decarboxylation can occur, leading to a [M-COOH]⁺ fragment.

Loss of H₂O: Dehydration from the carboxylic acid group is also a possible fragmentation.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group can also occur.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound Predicted m/z values are based on common fragmentation patterns of similar structures.

| Fragment Ion | Predicted m/z | Notes |

|---|---|---|

| [C₄H₅BrO₂]⁺ | 164/166 | Molecular ion peak (M⁺) and M+2 peak |

| [C₄H₅O₂]⁺ | 85 | Loss of Br radical |

| [C₃H₄Br]⁺ | 119/121 | Loss of COOH radical |

| [Br]⁺ | 79/81 | Bromine cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions. As this compound is a solid at room temperature, it is amenable to single-crystal X-ray diffraction analysis, provided suitable crystals can be grown.

Table 4: Predicted Key Structural Parameters for this compound from X-ray Crystallography Predicted values are based on typical bond lengths and angles for similar structures.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.20 Å |

| C-O Bond Length | ~1.32 Å |

| C=C Bond Length | ~1.34 Å |

| C-Br Bond Length | ~1.85 Å |

| O=C-O Bond Angle | ~123° |

| C=C-C Bond Angle | ~120° |

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques, such as high-resolution mass spectrometry (HRMS) and multi-dimensional NMR (e.g., COSY, HSQC, HMBC), can provide further detailed structural information.

High-Resolution Mass Spectrometry (HRMS)

HRMS would allow for the determination of the exact mass of the molecular ion to several decimal places. This can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The expected exact masses for the molecular ions would be approximately 163.9473 Da for the ⁷⁹Br isotope and 165.9453 Da for the ⁸¹Br isotope.

Multi-dimensional NMR

Two-dimensional NMR experiments would definitively confirm the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons. For this compound, a weak long-range correlation might be observed between the vinyl proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded protons and carbons, confirming the attachment of the vinyl proton to its corresponding carbon and the methyl protons to theirs.

These advanced techniques, while not found in the current literature for this specific molecule, represent the standard approach for a complete and unambiguous structural elucidation.

Computational and Theoretical Chemistry of 2e 3 Bromo 2 Methylacrylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT study of (2E)-3-bromo-2-methylacrylic acid would typically involve calculations to determine its ground-state electronic structure.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations would be used to derive various reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to deformation of its electron cloud. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack.

Hypothetical Data Table for DFT-Calculated Properties of this compound:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | N/A | Characterizes the ability to donate an electron. |

| LUMO Energy | N/A | Characterizes the ability to accept an electron. |

| HOMO-LUMO Gap | N/A | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | N/A | Measures the power to attract electrons. |

| Chemical Hardness (η) | N/A | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | N/A | Quantifies the electrophilic nature of the molecule. |

Note: The table above is for illustrative purposes only, as no specific published data could be found.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable single bonds in this compound suggests the existence of multiple conformers. A thorough conformational analysis would be necessary to identify the most stable three-dimensional structures. This is typically achieved by systematically rotating the bonds connecting the carboxylic acid group and the methyl group to the main carbon backbone.

For each resulting conformation, a geometry optimization would be performed to find the local energy minimum. The results would allow for the construction of a Potential Energy Surface (PES) map. The PES would illustrate the energy of the molecule as a function of its geometrical parameters, revealing the most stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of a compound. For this compound, theoretical calculations would be used to simulate its key spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum. This spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of the various functional groups, such as the C=O and O-H of the carboxylic acid, the C=C double bond, and the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly dependent on its local electronic environment. Comparing the predicted NMR spectra with experimental data is a powerful tool for structure verification.

Hypothetical Data Table for Predicted Spectroscopic Parameters:

| Spectrum | Parameter | Hypothetical Predicted Value |

| IR | C=O stretching frequency | N/A |

| IR | O-H stretching frequency | N/A |

| ¹H NMR | Chemical Shift (vinyl H) | N/A |

| ¹³C NMR | Chemical Shift (C=O) | N/A |

| ¹³C NMR | Chemical Shift (C-Br) | N/A |

Note: The table above is for illustrative purposes only, as no specific published data could be found.

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides a powerful lens through which to study the detailed pathways of chemical reactions. For this compound, computational methods could be used to investigate various potential reactions, such as its polymerization, esterification, or nucleophilic substitution at the bromine-bearing carbon.

By mapping the reaction pathway, researchers can identify the transition state structures, which are the high-energy intermediates that connect reactants to products. Calculating the activation energy, which is the energy difference between the reactants and the transition state, is essential for understanding the reaction kinetics. This level of mechanistic detail is often difficult or impossible to obtain through experimental means alone.

Molecular Modeling for Structure-Reactivity Correlations

Molecular modeling techniques can be employed to establish relationships between the structure of this compound and its potential reactivity or biological activity. By systematically modifying the structure, for instance, by replacing the bromine atom with other halogens or altering the methyl group, researchers can perform Quantitative Structure-Activity Relationship (QSAR) studies.

These studies would involve calculating a range of molecular descriptors for each analogue and correlating them with a measured activity. The resulting mathematical model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecule Synthesis (e.g., Natural Products, Heterocycles)

The intrinsic reactivity of (2E)-3-bromo-2-methylacrylic acid makes it a valuable precursor for constructing intricate molecular frameworks. The vinyl bromide portion of the molecule is particularly suited for carbon-carbon bond-forming reactions, such as Suzuki-Miyaura or Heck cross-coupling reactions. These methodologies are fundamental in the synthesis of complex polyene natural products. Although specific examples detailing the use of this exact building block are not prevalent in broad literature, the strategy of employing functionalized MIDA (N-methyliminodiacetic acid) boronates in iterative cross-coupling highlights the potential for such bromo-acrylic acid derivatives in the modular synthesis of natural product motifs.

Furthermore, the combination of the alkene and carboxylic acid functionalities allows for its use in various cyclization reactions to form heterocyclic compounds, which are core structures in many biologically active molecules.

Precursor for Pharmaceutical and Agrochemical Intermediates

Halogenated carboxylic acids and their derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. While direct lineage of commercial products from this compound is not widely documented, structurally related compounds like 3-bromo-2-methylpropionic acid are recognized as impurities or intermediates in the synthesis of drugs such as Captopril, an angiotensin-converting enzyme (ACE) inhibitor. nih.govbldpharm.com This underscores the relevance of the bromo-methyl-propanoic acid skeleton in medicinal chemistry. The reactivity of the bromine atom allows for nucleophilic substitution, while the carboxylic acid provides a handle for amide or ester formation, key linkages in many pharmaceutical and agrochemical compounds.

Monomer in Polymer Chemistry for Functional Materials

Acrylic and methacrylic acids are foundational monomers in the polymer industry. researchgate.net The incorporation of a bromine atom, as in this compound, introduces valuable functionality into the resulting polymer chain. While the direct polymerization of this specific monomer is a specialized area, the principles of free-radical polymerization of methacrylic acids are well-established. nsf.govuni-bayreuth.de The presence of the bromine atom can significantly alter the polymer's properties, such as its refractive index, flame retardancy, and susceptibility to further chemical modification.

Synthesis of Novel Polymer Architectures

Modern polymer chemistry focuses on creating well-defined, complex architectures like block, star, and graft copolymers. Techniques like Atom Transfer Radical Polymerization (ATRP) are often employed for the controlled polymerization of functional monomers. nsf.gov The bromo-substituent on this compound could potentially serve as an initiation site for ATRP, allowing for the growth of polymer chains from the monomer unit itself. This would enable the synthesis of novel graft copolymers and other complex architectures where the poly(3-bromo-2-methylacrylic acid) chain can be modified post-polymerization. Research on related monomers like 2-bromoethyl methacrylate (B99206) demonstrates the utility of bromine-containing methacrylates in creating functional polymers. nih.gov

Design of Degradable and Recyclable Polymer Systems

The development of sustainable polymers is a major goal in materials science. The carbon-bromine bond within a polymer derived from this compound could serve as a point for targeted degradation. Cleavage of this bond, either chemically or through other stimuli, could break down the polymer backbone or remove functional side groups, facilitating recycling or controlled degradation. General strategies for recycling acrylate (B77674) and methacrylate polymers are actively being explored, aiming to create a circular economy for these materials. researchgate.net The introduction of a reactive C-Br bond provides a chemical handle to design polymers that are more amenable to these processes.

Role in the Synthesis of Specialty Chemicals and Fine Chemicals

This compound serves as a valuable intermediate in the synthesis of fine and specialty chemicals. sigmaaldrich.com These are low-volume, high-value compounds used in a variety of applications, including pharmaceuticals, pigments, and electronics. The multiple reactive sites on the molecule allow it to be a starting point for multi-step syntheses. For instance, the esterified version, methyl (2E)-3-bromo-2-methylacrylate, is also commercially available and used as a building block in organic synthesis. cymitquimica.comchemspider.com The ability to selectively react the carboxylic acid, the double bond, or the bromine atom makes it a versatile tool for chemists creating novel molecules with specific, high-value functions.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The carboxylic acid group of this compound is a key functional group for forming strong, directional hydrogen bonds. This allows it to participate in self-assembly to form dimers, chains, or more complex networks. The bromine atom can also participate in halogen bonding, another important non-covalent interaction used to construct supramolecular assemblies. The interplay of these different interactions could be used to design and create novel crystal structures, liquid crystals, or functional gels with tailored properties.

Environmental and Sustainable Considerations in the Lifecycle of 2e 3 Bromo 2 Methylacrylic Acid

Adherence to Green Chemistry Principles in Synthetic Routes

The twelve principles of green chemistry offer a guide for sustainable chemical synthesis. scispace.comrsc.org While specific green synthesis routes for (2E)-3-bromo-2-methylacrylic acid are not extensively documented, the principles can be applied to plausible manufacturing pathways, such as those starting from methacrylic acid.

Key principles applicable to its synthesis include:

Prevention of Waste : The foundational principle is to prevent waste generation rather than treating it after it has been created. nih.gov This involves designing synthetic routes with high efficiency and minimal byproducts.

Safer Solvents and Auxiliaries : The choice of solvent is critical, as solvents often constitute the majority of waste in a chemical process. jk-sci.comwhiterose.ac.uk For instance, in the synthesis of a related compound, 2,3-dibromo-2-methylpropanoic acid, using water as a solvent instead of the highly toxic and flammable carbon disulfide (CS₂) represents a significant move towards a greener process with a safer working environment. google.com Water is non-toxic, inexpensive, and environmentally benign. vapourtec.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents because catalysts are used in small amounts and can often be recycled, which minimizes waste. nih.gov Developing a selective catalyst for the bromination and subsequent elimination reactions could drastically improve the sustainability profile.

Designing for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy consumption and its associated environmental and economic impacts. nih.govacs.org

Inherent Safety : The selection of chemicals and processes should minimize the potential for accidents, such as releases, explosions, and fires. acs.org The substitution of hazardous solvents like CS₂ with water is a prime example of designing for inherent safety. google.com

Analysis of Atom Economy and Environmental Factor (E-factor)

To quantify the efficiency and environmental impact of a synthetic route, green chemistry utilizes metrics like Atom Economy and the Environmental Factor (E-factor).

Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org It is a theoretical value that highlights how well a reaction utilizes the starting materials. scranton.edu The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

A plausible, though not the only, two-step synthesis for this compound could involve the bromination of methacrylic acid to form an intermediate, 2,3-dibromo-2-methylpropanoic acid, followed by the elimination of hydrogen bromide (HBr).

Step 1: C₄H₆O₂ (Methacrylic Acid) + Br₂ → C₄H₆Br₂O₂ (2,3-dibromo-2-methylpropanoic acid)

Step 2: C₄H₆Br₂O₂ → C₄H₅BrO₂ (this compound) + HBr

Interactive Table: Theoretical Atom Economy Calculation

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Methacrylic Acid | C₄H₆O₂ | 86.09 | Reactant |

| Bromine | Br₂ | 159.81 | Reactant |

| This compound | C₄H₅BrO₂ | 164.99 | Desired Product |

| Hydrogen Bromide | HBr | 80.91 | Byproduct |

| Atom Economy (%) | 67.1% |

Note: This calculation represents the theoretical maximum efficiency. The actual yield will be lower.

Environmental Factor (E-factor) provides a more practical measure of waste by relating the weight of waste produced to the weight of the desired product. chembam.com

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

The ideal E-factor is zero. tudelft.nl In the chemical industry, E-factors can vary significantly, from around 0.1 in oil refining to over 100 in the pharmaceutical sector. acs.org For the proposed synthesis, the primary waste stream is HBr. Assuming a 100% yield for calculation purposes, the E-factor would be the mass of HBr divided by the mass of the product, which is approximately 0.49. However, this does not account for solvent losses, unreacted starting materials, or byproducts from side reactions, all of which would increase the actual E-factor. wikipedia.org

Strategies for Waste Minimization and Solvent Reduction

Minimizing waste is a core objective of green chemistry and sustainable manufacturing. solubilityofthings.com For a process like the synthesis of this compound, several strategies can be employed.

Solvent Selection and Reduction : As solvents can account for over 70% of waste in pharmaceutical manufacturing, choosing a greener solvent is crucial. jk-sci.com The preference is for water, supercritical fluids, or bio-based solvents. vapourtec.com Where possible, performing reactions in solvent-free conditions is the best option. If solvents are necessary, recycling them through techniques like distillation can dramatically reduce waste. purkh.com

Process Optimization : Optimizing reaction conditions such as temperature, pressure, and reaction time can increase yield and reduce the formation of byproducts, thereby minimizing waste. purkh.com

Use of Catalysis : Switching from stoichiometric reagents to catalytic systems reduces the amount of material consumed and waste generated. Recovering and regenerating spent catalysts further enhances sustainability. purkh.com

Waste as a Resource : Exploring the potential to use byproducts in other industrial processes is a key tenet of a circular economy. purkh.com For example, the HBr generated in the proposed synthesis could potentially be captured and used as a reagent in other chemical syntheses.

Lifecycle Assessment of Production and Use

A comprehensive evaluation of a chemical's environmental impact requires a Life Cycle Assessment (LCA). isc3.org An LCA is a "cradle-to-grave" analysis that quantifies resource consumption and emissions throughout a product's entire life, from raw material extraction to final disposal. researchgate.netacs.org

The lifecycle stages for this compound would include: epa.govreach24h.com

Raw Material Acquisition : This stage involves the extraction and processing of raw materials, such as the precursors for methacrylic acid (which can be derived from fossil fuels or potentially bio-based sources) and bromine. core.ac.ukuga.edu

Manufacturing : This includes the chemical synthesis itself, encompassing energy inputs, solvent use, and waste generation. An LCA can compare different synthetic routes to identify the most environmentally benign option. p6technologies.com

Use : This stage considers the application of the chemical. The environmental impact during this phase depends on its specific function and potential for release into the environment.

End-of-Life : This stage analyzes the final fate of the chemical, including its degradation, potential for recycling, or disposal. thirdview.info Chemical products should be designed to break down into harmless substances and not persist in the environment. nih.gov

While a specific LCA for this compound is not publicly available, this framework provides the methodology for a thorough sustainability assessment. Such an analysis would highlight environmental hotspots in the lifecycle and guide efforts to create a more sustainable product. earthshiftglobal.comwbcsd.org

Future Research Directions and Emerging Trends in 2e 3 Bromo 2 Methylacrylic Acid Chemistry

Development of Highly Stereoselective and Enantioselective Methodologies

The synthesis of stereochemically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. For (2E)-3-bromo-2-methylacrylic acid, achieving high levels of stereoselectivity and enantioselectivity is crucial for controlling the properties of its derivatives.

Chiral Auxiliaries: One established strategy for inducing stereoselectivity is the use of chiral auxiliaries. wikipedia.orgnumberanalytics.comsigmaaldrich.comslideshare.netresearchgate.net These are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com Common chiral auxiliaries are often derived from readily available natural products. researchgate.net For α,β-unsaturated carboxylic acids, chiral auxiliaries can be employed to control the facial selectivity of reactions at the double bond or the α-position. researchgate.net Future work in this area for this compound could involve the design of novel auxiliaries that are more efficient and easily removable under mild conditions, minimizing racemization.

Asymmetric Catalysis: The development of catalytic enantioselective methods is a major goal in synthetic chemistry. For α,β-unsaturated carboxylic acids, various catalytic systems have been explored. For instance, palladium-catalyzed asymmetric hydroesterification of α-aryl acrylic acids has been shown to produce chiral succinates with high enantiomeric excess (ee). acs.orgnih.govresearchgate.net Similarly, organocatalysis, using small chiral organic molecules, has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated compounds. beilstein-journals.org Research in this area will likely focus on designing new chiral ligands and organocatalysts that are specifically tailored for the stereoselective transformation of this compound and its derivatives. This could include asymmetric conjugate additions, cycloadditions, and other C-C bond-forming reactions.

Exploration of Novel Catalytic Systems

The development of new catalytic systems is essential for improving the efficiency, selectivity, and scope of reactions involving this compound. Transition metal catalysis, in particular, offers a wide range of possibilities.

Palladium Catalysis: Palladium catalysts are well-known for their versatility in C-C and C-heteroatom bond formation. jst.go.jp They have been successfully used in the synthesis of various acrylic acid derivatives. sioc-journal.cn For example, palladium-catalyzed reactions have been developed for the synthesis of 1H-indol-3-yl acrylates from 2-alkynyl arylazides and acrylic acids. sioc-journal.cn Future research could explore palladium-catalyzed cross-coupling reactions of this compound to introduce a variety of substituents at the β-position.

Ruthenium Catalysis: Ruthenium catalysts have also shown great promise in the functionalization of acrylic acids. chemistryviews.org Ruthenium-catalyzed C-H arylation of acrylic acids with aryl bromides has been demonstrated to provide (Z)-diarylacrylic acids with high selectivity. chemistryviews.orgresearchgate.netacs.org Additionally, ruthenium-catalyzed hydrohydroxyalkylation of acrylates can be used to form lactones. nih.gov Mechanistic studies on the ruthenium-catalyzed synthesis of acrylate (B77674) salts from ethylene (B1197577) and CO2 are also providing valuable insights for catalyst design. acs.org The exploration of ruthenium catalysts for novel transformations of this compound could lead to new synthetic pathways.

Other Transition Metals: Other transition metals like iridium have also been used for the C(sp2)-H regioselective heteroarylation of acrylic acid. researchgate.net The investigation of a broader range of transition metal catalysts could uncover unique reactivity patterns and provide access to novel derivatives of this compound.

| Catalyst System | Reaction Type | Potential Application for this compound |

| Palladium | Asymmetric Hydroesterification acs.orgnih.govresearchgate.net | Synthesis of chiral derivatives |

| Palladium | Cross-Coupling sioc-journal.cn | Functionalization at the β-position |

| Ruthenium | C-H Arylation chemistryviews.orgresearchgate.netacs.org | Synthesis of β-aryl substituted derivatives |

| Ruthenium | Hydrohydroxyalkylation nih.gov | Lactone synthesis |

| Iridium | C-H Heteroarylation researchgate.net | Introduction of heteroaryl groups |

Integration with Flow Chemistry and Automation for Scalable Production

The translation of laboratory-scale syntheses to industrial production requires robust and scalable methods. Flow chemistry and automation are emerging as key enabling technologies in this regard.

Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to easily scale up production by extending the operation time or by "numbering-up" (using multiple reactors in parallel). The synthesis of acrylic acid and its derivatives is an area where flow chemistry could have a significant impact. researchgate.net For the synthesis and subsequent reactions of this compound, flow chemistry could enable better control over reaction parameters, leading to higher yields and purities.

Automation: Automated synthesis platforms can accelerate the discovery and optimization of new reactions and processes. By integrating robotic systems for reagent handling, reaction setup, and analysis, researchers can screen a large number of reaction conditions in a short amount of time. This high-throughput experimentation approach would be invaluable for optimizing the synthesis of this compound and for exploring its reactivity with a wide range of substrates.

Advanced In-situ Characterization Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. Advanced in-situ characterization techniques allow for the real-time monitoring of reacting systems, providing valuable mechanistic insights.

In-situ Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the progress of a reaction and identify transient intermediates. For example, in-situ FTIR-ATR has been used to study the adsorption of poly(acrylic acid) onto hematite. acs.org Real-time FTIR analysis can also be used to monitor the polymerization of acrylic monomers. youtube.com The application of these techniques to reactions involving this compound could help to elucidate reaction pathways and optimize reaction conditions. mdpi.comnih.gov

Spectroscopic Data for Acrylic Acid and its Derivatives: The interpretation of in-situ spectroscopic data relies on a solid foundation of reference spectra. The FTIR spectrum of acrylic acid shows characteristic peaks for the C=O and C-O stretching vibrations. researchgate.netresearchgate.netspectroscopyonline.com The 1H NMR spectrum of acrylic acid has also been well-characterized. chemicalbook.com For brominated acrylic acids, such as 2-(bromomethyl)acrylic acid, the NMR spectra provide key information about the structure. chemicalbook.com

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| In-situ FTIR | Real-time monitoring of functional group changes acs.orgyoutube.com | Elucidation of reaction mechanisms |

| In-situ NMR | Identification of intermediates and products mdpi.comnih.gov | Understanding reaction pathways |

| 1H NMR Spectroscopy | Structural characterization chemicalbook.comchemicalbook.comresearchgate.net | Product identification and purity assessment |

| FTIR Spectroscopy | Identification of functional groups researchgate.netresearchgate.netspectroscopyonline.com | Confirmation of product structure |

Computational Design of Targeted Reactivity and Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new reactions and molecules.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate reaction mechanisms, predict reaction barriers, and understand the origins of selectivity. For example, DFT studies have been used to elucidate the mechanism of ruthenium-catalyzed C-H arylation of acrylic acids. researchgate.net Similar computational studies on this compound could guide the development of new catalysts and reaction conditions for its selective functionalization.

Molecular Modeling: Molecular modeling can be used to design new derivatives of this compound with specific properties. For instance, by modeling the interaction of different derivatives with a biological target, it may be possible to design new drug candidates. Molecular dynamics simulations are also being used to understand ion transport in poly(acrylic acid)-based electrolytes. acs.org

Contribution to Sustainable Chemical Technologies

The principles of green chemistry are increasingly guiding the development of new chemical processes. The use of renewable feedstocks, the development of atom-economical reactions, and the minimization of waste are key goals.

Atom Economy: The development of reactions with high atom economy is a central tenet of green chemistry. Catalytic reactions, such as the coupling of CO2 and ethylene to produce acrylic acid, are particularly attractive in this regard as they are 100% atom efficient. sioc-journal.cn Future research on this compound will likely focus on developing catalytic transformations that maximize the incorporation of all atoms from the reactants into the final product.

Green Solvents and Reagents: The use of environmentally benign solvents and reagents is another important aspect of sustainable chemistry. Research into the use of water or other green solvents for reactions involving acrylic acid and its derivatives is an active area of investigation. For example, light-mediated atom transfer radical polymerization of acrylic acid has been successfully carried out in water. acs.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2E)-3-bromo-2-methylacrylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis often involves palladium-catalyzed conjugate substitution reactions using precursors like (E)-3-bromo-2-methylacrylic esters. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), temperature control (60–80°C), and solvent selection (e.g., THF or DMF). Optimization requires monitoring reaction progress via TLC or HPLC, with purification by column chromatography using silica gel and hexane/ethyl acetate gradients. Evidence from failed acylation attempts suggests avoiding harsh conditions (e.g., acid chlorides) to prevent decomposition .

Q. How can crystallographic techniques (e.g., X-ray diffraction) be applied to confirm the stereochemistry and molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection requires a diffractometer (e.g., Bruker D8 Venture), with structure refinement using SHELXL for small molecules. Absorption corrections are applied using spherical harmonics (e.g., Blessing’s method ) to address anisotropic effects. Visualization tools like ORTEP-3 generate thermal ellipsoid plots to validate the (2E) configuration and bromine positioning .

Advanced Research Questions

Q. What mechanistic insights exist for palladium-catalyzed reactions involving this compound, and how do steric/electronic factors influence reaction outcomes?

- Methodological Answer : Studies show that Pd(0) intermediates facilitate oxidative addition at the C-Br bond, followed by alkene insertion. Steric hindrance from the methyl group at C2 dictates regioselectivity, while electron-withdrawing bromine enhances electrophilicity at C3. Kinetic studies (e.g., NMR monitoring) and DFT calculations (Gaussian 16) can map transition states. Contrasting stereospecificity between Pd and Ni catalysts (≥98% vs. ≥90%) highlights Pd’s superiority in retaining (2E) geometry .

Q. How can researchers resolve contradictions in crystallographic data for brominated acrylates, particularly regarding bond angles and torsional strain?

- Methodological Answer : Discrepancies may arise from crystal packing effects or thermal motion. Use SHELXPRO to re-refine data with alternative constraints (e.g., riding hydrogen models). Compare with structurally analogous compounds (e.g., (E)-2-(4-bromophenyl)-3-o-tolylacrylic acid) to identify trends. For torsional strain, employ MOPAC or Mercury CSD to calculate dihedral angles and compare with experimental values. Statistical validation via R-factor analysis and Hamilton tests ensures robustness .

Q. What strategies are effective in validating the reproducibility of synthetic and analytical protocols for this compound?

- Methodological Answer : Implement peer-reviewed protocols with detailed SOPs, including reaction stoichiometry, solvent degassing, and inert atmosphere setup. Cross-validate purity via orthogonal methods:

- HPLC (C18 column, acetonitrile/water mobile phase).

- NMR (¹H/¹³C, DEPT-135 for quaternary carbons).

- HRMS (ESI+ mode, resolving power >30,000).

Replicate experiments across independent labs and publish raw data (e.g., CIF files for crystallography) in open-access repositories .

Q. How can computational modeling (e.g., molecular docking) predict the reactivity or biological interactions of this compound derivatives?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Parameterize the bromine atom using RESP charges (HF/6-31G* level). MD simulations (NAMD/GROMACS) assess stability over 100-ns trajectories. Validate predictions with in vitro assays (e.g., IC₅₀ measurements against proteases) .

Key Considerations for Experimental Design

- Stereochemical Integrity : Monitor isomerization risks via periodic NMR during synthesis.

- Data Transparency : Publish crystallographic data (CCDC deposition) and negative results (e.g., failed coupling reactions) to aid reproducibility.

- Safety Protocols : Handle brominated acrylates in fume hoods due to potential lachrymatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.